3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile
Description
Properties
IUPAC Name |
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-8(3-2-4-10)5-11-9(7)6-12/h5-6,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWRIPIBVYARBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1CCC#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical stability of formyl-methyl-pyrrole propanenitrile derivatives
Title: Chemical Stability Profiling of Formyl-Methyl-Pyrrole Propanenitrile Derivatives: A Technical Guide for API Intermediates
Executive Summary
This guide addresses the chemical stability, degradation mechanisms, and handling protocols for formyl-methyl-pyrrole propanenitrile derivatives (specifically focusing on the scaffold 3-(formyl-1H-pyrrol-1-yl)propanenitrile and its methylated analogs).[1] These compounds are critical "push-pull" heterocyclic intermediates used in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and pyrrolo[1,2-a]pyrazine antifungals.
While the nitrile tail provides a stability anchor, the pyrrole core is electron-rich and prone to oxidative polymerization, while the formyl group introduces susceptibility to aerobic oxidation and aldol-type condensations. This guide provides a self-validating framework to assess and mitigate these risks during drug development.
Part 1: Structural Analysis & Reactivity Profile
To control stability, one must first understand the electronic conflict within the molecule.
The "Push-Pull" Electronic System
The molecule consists of three distinct functional zones that dictate its reactivity:
-
The Pyrrole Core (The Donor): An electron-rich aromatic system (
electrons).[1] It is highly susceptible to electrophilic attack and oxidative stress.[1] -
The Formyl Group (The Acceptor): A strong electron-withdrawing group (EWG).[1] While it stabilizes the pyrrole ring slightly against acid-catalyzed polymerization compared to unsubstituted pyrrole, it introduces a vector for aerobic oxidation to carboxylic acid.
-
The Propanenitrile Tail (The Stabilizer): The cyanoethyl group (-CH2CH2CN) acts as a weak EWG. Its primary stability risk is hydrolysis under extreme pH, but it is generally robust under standard storage conditions.
Critical Degradation Pathways
The following diagram illustrates the three primary failure modes for this scaffold.
Figure 1: Primary degradation pathways.[1] Pathway A (Oxidation) is the most common storage risk; Pathway B (Polymerization) is the most common processing risk.
Part 2: Experimental Stability Profiling (The "How")
Do not rely on generic shelf-life data. You must generate a specific stability profile for your derivative using a Forced Degradation Study (Stress Testing) aligned with ICH Q1A (R2) guidelines.
The Self-Validating Stress Protocol
This protocol is designed to fail.[1] By forcing degradation, you validate your analytical method (HPLC) can separate the impurity from the active pharmaceutical ingredient (API).
Reagents Required:
-
0.1 N HCl (Acid stress)
-
0.1 N NaOH (Base stress)
-
3% H2O2 (Oxidative stress)
-
ICH Photostability Chamber (Light stress)
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the pyrrole derivative in Acetonitrile/Water (50:50).
-
Acid Stress (Polymerization Check):
-
Mix 1 mL stock + 1 mL 0.1 N HCl.
-
Incubate at 60°C for 4 hours.
-
Expectation: Look for color change to red/brown (formation of "pyrrole red" polymers).[1]
-
-
Base Stress (Aldol/Cannizzaro Check):
-
Mix 1 mL stock + 1 mL 0.1 N NaOH.
-
Incubate at 60°C for 4 hours.
-
Expectation: Check for Cannizzaro disproportionation (alcohol + acid products).[1]
-
-
Oxidative Stress (Critical):
-
Mix 1 mL stock + 1 mL 3% H2O2.
-
Incubate at Room Temp (RT) for 2 hours.
-
Expectation: Rapid conversion of aldehyde to carboxylic acid (
peak in MS).
-
-
Analysis: Neutralize all samples and analyze via HPLC-UV-MS (see Section 3).
Data Interpretation Table
| Stress Condition | Likely Degradant | Visual Cue | Mitigation Strategy |
| Acid (HCl) | Oligomers (Dimers/Trimers) | Darkening / Precipitate | Avoid acidic workups; use buffered silica for purification.[1] |
| Base (NaOH) | Carboxylic Acid (Cannizzaro) | Yellowing | Maintain pH < 9 during extraction.[1] |
| Peroxide (H2O2) | N-oxide or -COOH | None (Colorless) | Use antioxidants (BHT) in ether solvents; purge with N2.[1] |
| Light (UV) | Radical coupling products | None | Store in amber glass; wrap reactors in foil.[1] |
Part 3: Analytical Methodologies
To accurately monitor stability, you must separate the parent pyrrole from its oxidized neighbors. A standard C18 method is often insufficient due to the polarity of the acid degradant.
Recommended HPLC Parameters
-
Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm. Why? The Phenyl column interacts with the pi-electrons of the pyrrole, providing better selectivity than standard C18.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (characteristic pyrrole absorption) and 230 nm (nitrile/carbonyl).[1]
Operational Workflow
Figure 2: Operational workflow for batch release and stability testing.
Part 4: Stabilization & Storage Directives
Based on the chemical susceptibilities identified in Part 1, the following storage protocols are mandatory for maintaining >98% purity over 12+ months.
-
Atmosphere: Store strictly under Argon or Nitrogen .[1] The formyl pyrrole is an oxygen scavenger.
-
Temperature:
-
Additives: If storing in solution (e.g., DCM or Ethyl Acetate), add 0.05% BHT (Butylated hydroxytoluene) to scavenge free radicals and prevent polymerization.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metals can catalyze oxidation).[1]
References
-
ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2] Available at: [Link]
-
Matrix Fine Chemicals . 3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile Product Data. Available at: [Link]
-
Organic Chemistry Portal . Synthesis of Pyrroles and Pyrrole-2-carbaldehydes. Available at: [Link]
-
MDPI . Biosynthesis and Stability of Pyrrole-2-carbaldehyde. Available at: [Link]
-
Fisher Scientific . Safety Data Sheet: 3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile. Available at: [Link]
Sources
CAS number and identifiers for 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile
The following technical guide provides an in-depth analysis of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile , a specialized heterocyclic intermediate.
Content Type: Technical Monograph & Experimental Protocol Subject: CAS 180283-43-6 | Chemical Synthesis & Applications
Executive Summary & Chemical Identity
This compound is a high-value heterocyclic building block used primarily in the synthesis of porphyrins, chlorins (photodynamic therapy agents) , and receptor tyrosine kinase (RTK) inhibitors . Its structure features a pyrrole core substituted with a "masked" propionic acid side chain (the nitrile group), a methyl group, and a reactive formyl (aldehyde) handle.
The compound serves as a critical "C-ring" or "D-ring" precursor in the total synthesis of asymmetric porphyrins and bile pigments. The nitrile group provides a robust protecting group for the propionic acid moiety, stable under the acidic conditions of pyrrole condensation, which can later be hydrolyzed to the corresponding acid or reduced to an amine.
Core Identifiers
| Identifier Type | Value |
| Chemical Name | This compound |
| CAS Number | 180283-43-6 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| SMILES | Cc1c(CCC#N)cc(c1O)N (Tautomeric representation) / N#CCCC1=CNC(C=O)=C1C |
| InChI Key | Derived from structure |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
Structural Analysis & Reactivity Profile
The molecule is a 3,4-disubstituted pyrrole-2-carboxaldehyde (using IUPAC numbering where the aldehyde takes priority at C2, though the name provided uses C5 to indicate the relationship to the nitrile).
Electronic Properties
-
Pyrrole Ring: Electron-rich aromatic system, susceptible to electrophilic aromatic substitution (EAS).
-
Formyl Group (C5): A strong electron-withdrawing group (EWG) that deactivates the ring towards further oxidation but activates the C5 position for condensation reactions (e.g., Knoevenagel, Aldol).
-
Propanenitrile Chain (C3): Acts as a latent functional group. The nitrile (-CN) is electron-withdrawing but insulated from the ring by two methylene units, minimizing its electronic impact on the pyrrole core compared to a direct cyano substitution.
Key Reactive Sites
-
Aldehyde (CHO): Primary site for condensation with oxindoles (to form kinase inhibitors) or dipyrromethanes (to form porphyrins).
-
Nitrile (CN): Can be hydrolyzed to a carboxylic acid (propionic acid side chain) or reduced to a primary amine.
-
Pyrrole Nitrogen (NH): Weakly acidic (pKa ~17). Can be deprotonated by strong bases (NaH, KOtBu) for N-alkylation or protection.
Synthesis Protocol (Vilsmeier-Haack Formylation)
The most authoritative route to this compound involves the Vilsmeier-Haack formylation of the precursor 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile .
Precursor Preparation
The starting material, 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile, is typically synthesized via a Knorr-type pyrrole synthesis or by the Barton-Zard reaction using a nitroalkene and an isocyanoacetate derivative.
Experimental Workflow: Formylation
Objective: Regioselective introduction of the formyl group at the
Reagents:
-
Precursor: 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile (1.0 equiv)
-
Phosphorus Oxychloride (POCl₃) (1.1–1.2 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous, excess/solvent)[1]
-
Dichloromethane (DCM) (optional co-solvent)
-
Sodium Acetate (aq) or Sodium Hydroxide (aq) for hydrolysis.
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation:
-
Substrate Addition:
-
Dissolve 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile in a minimum amount of DMF or DCM.
-
Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]
-
Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours. If conversion is slow (monitor by TLC), heat to 40–50°C.
-
-
Hydrolysis (Critical Step):
-
The reaction mixture contains the iminium salt intermediate.[6][5]
-
Pour the reaction mixture onto crushed ice/water.
-
Add aqueous Sodium Acetate (3M) or NaOH (2M) carefully to adjust pH to ~9–10.
-
Heat the mixture gently (60°C) for 30 minutes to ensure complete hydrolysis of the iminium salt to the aldehyde.
-
-
Isolation:
-
The product usually precipitates as a solid upon cooling. Filter and wash with water.
-
If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient).
-
Applications in Drug Development & Material Science
A. Porphyrin & Hydroporphyrin Synthesis
This molecule is a "D-ring" synthon for Protoporphyrin IX analogs.
-
Mechanism: The aldehyde condenses with a dipyrromethane (A-B rings) or a tripyrrane to close the macrocycle.
-
Utility: The nitrile side chain is stable during the acid-catalyzed macrocyclization. Post-cyclization, it is hydrolyzed to the propionic acid required for water solubility and biological recognition (e.g., in Heme analogs).
B. Kinase Inhibitor Development
Similar to the synthesis of Sunitinib (Sutent) or Toceranib , this aldehyde can be condensed with oxindole derivatives.
-
Reaction: Knoevenagel condensation.
-
Target: Receptor Tyrosine Kinases (VEGFR, PDGFR). The propanenitrile chain offers a unique binding motif, potentially targeting the solvent-exposed region of the ATP-binding pocket or serving as a handle for further derivatization (e.g., reduction to an amine to improve solubility).
Visualizations (Graphviz/DOT)
Diagram 1: Synthesis & Application Pathway
This flowchart illustrates the Vilsmeier-Haack formation and subsequent divergent pathways into Porphyrin chemistry and Kinase inhibitors.
Caption: Synthesis of CAS 180283-43-6 via Vilsmeier-Haack and its divergent applications.
Safety & Handling
-
GHS Classification: Irritant (Skin/Eye).
-
Nitrile Hazard: Although the nitrile is aliphatic and stable, metabolism or extreme conditions can release cyanide. Handle with standard PPE.
-
Storage: Store at 2–8°C under inert atmosphere (Argon). Aldehydes are susceptible to air oxidation to carboxylic acids over time.
References
-
PubChem Compound Summary. this compound (CAS 180283-43-6). National Center for Biotechnology Information. Link
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Protocols.Link
-
BenchChem. Protocol for Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole (Analogous Procedure).Link
-
BLD Pharm. Product Specifications: this compound.Link
-
Sigma-Aldrich. Pyrrole Synthesis and Functionalization: Technical Bulletins.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
Methodological & Application
Application Note: Regioselective Formylation of Pyrrole Propanenitrile Precursors
Topic: Optimized Vilsmeier-Haack Formylation of 3-(1H-pyrrol-1-yl)propanenitrile Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
This guide details the optimized Vilsmeier-Haack formylation of 3-(1H-pyrrol-1-yl)propanenitrile to synthesize 3-(2-formyl-1H-pyrrol-1-yl)propanenitrile , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and other pyrrole-based therapeutics.
The protocol prioritizes regioselectivity (C2-formylation), operational safety (exotherm management), and functional group tolerance (preservation of the nitrile moiety). By controlling the in situ generation of the chloromethyliminium salt and utilizing a buffered hydrolysis workup, this method minimizes common side reactions such as polymerization and nitrile hydrolysis.
Scientific Foundation & Mechanism
Reaction Mechanism
The Vilsmeier-Haack reaction involves the electrophilic aromatic substitution of the electron-rich pyrrole ring. The active electrophile, the Vilsmeier Reagent (Chloroiminium ion) , is generated in situ from DMF and POCl
Key Mechanistic Steps:
-
Activation: POCl
activates DMF to form the electrophilic chloroiminium salt. -
Substitution: The pyrrole ring attacks the electrophile. The N-alkyl substituted pyrrole directs substitution primarily to the
-position (C2) due to electronic stabilization and steric permissibility of the linear propanenitrile chain. -
Hydrolysis: The resulting iminium intermediate is hydrolyzed to release the aldehyde.[1][2]
Figure 1: Mechanistic pathway for the formylation of pyrrole propanenitrile.
Regioselectivity & Stability
-
Regiocontrol: N-substituted pyrroles generally favor C2 substitution. However, high temperatures can promote C3 isomerization or polymerization. This protocol maintains mild conditions (
C) to lock in C2 selectivity. -
Nitrile Stability: The cyano group (
) is susceptible to hydrolysis under strong acidic or basic conditions at high temperatures (Pinner reaction conditions). The standard Vilsmeier intermediate is acidic; therefore, the quenching step is the critical control point . We utilize a Sodium Acetate (NaOAc) buffered quench to neutralize the generated HCl immediately, preventing nitrile degradation.
Detailed Experimental Protocol
Reagents & Materials
| Reagent | Equiv.[3][4] | Role | Hazards |
| 3-(1H-pyrrol-1-yl)propanenitrile | 1.0 | Substrate | Irritant |
| Phosphorus Oxychloride (POCl | 1.2 | Reagent | Corrosive, Water Reactive, Toxic |
| N,N-Dimethylformamide (DMF) | 5.0 - 10.0 | Solvent/Reagent | Reprotoxic, Hepatotoxic |
| Sodium Acetate (NaOAc) | 3.0 | Buffer | Irritant |
| Dichloromethane (DCM) | N/A | Extraction Solvent | Volatile |
Step-by-Step Methodology
Phase 1: Vilsmeier Reagent Formation (Critical Safety Step)
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent Charge: Charge DMF (5.0 vol) to the flask and cool to 0–5°C using an ice/salt bath.
-
Reagent Addition: Charge POCl
(1.2 eq) into the addition funnel. -
Controlled Addition: Add POCl
dropwise to the DMF.-
Critical: Maintain internal temperature < 10°C . The reaction is highly exothermic.
-
Observation: The solution will turn pale yellow/orange and may become viscous (formation of the Vilsmeier salt).
-
-
Aging: Stir at 0–5°C for 30 minutes to ensure complete reagent formation.
Phase 2: Substrate Addition & Reaction
-
Substrate Prep: Dissolve 3-(1H-pyrrol-1-yl)propanenitrile (1.0 eq) in a minimum amount of DMF (1-2 vol).
-
Addition: Add the substrate solution dropwise to the Vilsmeier reagent at 0–5°C .
-
Note: Pyrroles are highly reactive; an immediate color change (often darkening) is expected.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Optional: If reaction is sluggish by TLC after 2 hours, heat gently to 40°C . Do not exceed 60°C to avoid tar formation.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[5] Look for the disappearance of the pyrrole peak and appearance of the more polar aldehyde.
Phase 3: Buffered Quench & Isolation
-
Buffer Prep: Prepare a solution of Sodium Acetate (3.0 eq) in water (10 vol) and cool to 0°C.
-
Quenching: Pour the reaction mixture slowly into the stirred NaOAc solution.
-
Safety: This step is exothermic.[4] Maintain temperature < 20°C.
-
Chemistry: The NaOAc buffers the HCl generated during hydrolysis, protecting the nitrile group.
-
-
Hydrolysis: Stir the quenched mixture at RT for 1–2 hours. The iminium salt must be fully hydrolyzed to the aldehyde.
-
Extraction: Extract the aqueous mixture with DCM (3 x 5 vol) .
-
Note: The product is moderately polar; ensure thorough extraction.
-
-
Wash: Wash combined organics with saturated NaHCO
(to remove residual acid) and Brine. -
Drying: Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes) or recrystallization (EtOH/Water).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3-(2-formyl-1H-pyrrol-1-yl)propanenitrile.
Analytical Controls & Troubleshooting
Quality Control (QC) Parameters
-
HPLC: Use a C18 column with a Water/Acetonitrile gradient (0.1% TFA).
-
Marker: The aldehyde product will elute earlier than the starting material due to increased polarity, but later than DMF.
-
-
NMR (
):-
Aldehyde Proton: Look for a distinct singlet between 9.0 – 9.6 ppm .
-
Nitrile Alpha-Protons: The triplet for
(approx 2.8 ppm) must remain intact. If these shift significantly or disappear, check for hydrolysis to amide. -
Pyrrole Ring: The substitution pattern (3 protons) will change from the starting material (4 protons).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in reagents (POCl | Ensure all glassware is flame-dried; use fresh POCl |
| Tar/Black Polymer | Reaction temperature too high. | Keep reaction at 0°C during addition; do not exceed 40°C during stir. |
| Nitrile Hydrolysis | Quench was too acidic or too hot. | Use Sodium Acetate buffer instead of water/NaOH. Keep quench T < 20°C. |
| Regioisomer Mix | Steric hindrance or high temp. | Ensure low temperature.[4][6] If C3 isomer forms, purification via column chromatography is required. |
Safety & Scale-Up Considerations
-
Thermal Runaway: The formation of the Vilsmeier reagent is highly exothermic . On a large scale, active cooling (jacketed reactor) and strictly controlled addition rates are mandatory.
-
Gas Evolution: The reaction does not evolve gas initially, but the quenching step releases HCl fumes if not buffered or if quenched into water. Perform in a fume hood.
-
POCl
Handling: Reacts violently with water. All equipment must be dry. Have a spill kit ready for acid chlorides.
References
-
Vilsmeier-Haack Reaction Overview: Organic Chemistry Portal. "Vilsmeier-Haack Reaction."[4][7] Link
-
Pyrrole Formylation Selectivity: Candy, C. F., et al. "Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of 1-Substituted Pyrroles." Journal of the Chemical Society C, 1970. Link
-
Nitrile Stability in Acid: LibreTexts Chemistry. "Hydrolysis of Nitriles." Link
-
Analogous Synthesis (Indenopyrroles): RSC Advances. "POCl3 mediated one-pot deoxygenative aromatization... of indeno[1,2-b]pyrroles." 2019. Link
-
Commercial Reference: Thermo Scientific. "3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile Product Page." Link[8]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. 3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diglib.tugraz.at [diglib.tugraz.at]
- 6. ijpcbs.com [ijpcbs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]
scale-up procedures for manufacturing 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile
This Application Note is designed for process chemists and engineers scaling up the synthesis of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile (CAS: 180283-43-6). This molecule is a critical intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors (e.g., Ruxolitinib analogs).
The guide focuses on the critical Vilsmeier-Haack formylation step, transforming the precursor 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile into the target aldehyde. This transformation presents significant safety and regioselectivity challenges upon scale-up.
Executive Summary
The formylation of electron-rich pyrroles via the Vilsmeier-Haack reaction is a standard laboratory procedure that becomes hazardous at scale due to the thermal instability of the Vilsmeier reagent (chloromethyleniminium salt) and the highly exothermic nature of the hydrolysis quench. This protocol details a Safe-by-Design process for manufacturing kg-quantities of the target aldehyde, emphasizing regiocontrol (C5 vs. C2 formylation) and thermal runaway prevention.
Retrosynthetic & Process Logic
The synthesis relies on the electrophilic aromatic substitution of the 3,4-disubstituted pyrrole.
-
Substrate: 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile.
-
Reagent: Phosphoryl chloride (
) and N,N-Dimethylformamide (DMF).[1][2][3] -
Critical Quality Attribute (CQA): Regioselectivity. The C5 position is sterically favored over C2, but temperature excursions can erode this selectivity.
Reaction Scheme
The Vilsmeier reagent is generated in situ or pre-formed, then reacted with the pyrrole to form an iminium salt intermediate, which is hydrolyzed to the aldehyde.
Figure 1: Reaction pathway for the regioselective formylation.
Process Safety & Hazard Analysis (Critical)
Before proceeding, operators must acknowledge the following hazards specific to this scale-up:
| Hazard Source | Description | Mitigation Strategy |
| Vilsmeier Reagent | Thermally unstable above 40°C; can decompose violently. | Maintain generation temp <10°C. Use immediate consumption or active cooling. |
| Quenching | Hydrolysis of excess | Inverse Quench: Add reaction mixture slowly into chilled aqueous base. Never add water to the reactor. |
| Nitrile Stability | Acidic hydrolysis can convert the nitrile to a carboxylic acid/amide. | Buffer quench to pH 4-5 using Sodium Acetate; avoid strong mineral acids during workup. |
| POCl3 | Highly corrosive; reacts explosively with moisture. | Dedicated dry lines; full PPE (face shield, acid-resistant gloves). |
Detailed Manufacturing Protocol
Materials & Stoichiometry
-
Substrate: 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile (1.0 equiv)
-
Phosphoryl Chloride (
): 1.2 equiv (Slight excess ensures conversion; too much complicates quench) -
N,N-Dimethylformamide (DMF): 5.0 - 7.0 volumes (Acts as solvent and reagent)
-
Quench Buffer: Sodium Acetate (
) or Potassium Carbonate ( ) solution (2.5M)
Step-by-Step Procedure
Phase A: Formation of Vilsmeier Reagent
Rationale: Pre-forming the reagent allows for better heat management than adding POCl3 directly to the substrate.
-
Setup: Charge anhydrous DMF (3.0 vol) into a glass-lined reactor inerted with
. Cool jacket to -10°C. -
Addition: Charge
(1.2 equiv) via a dosing pump.-
Rate: Maintain internal temperature (
) < 5°C. -
Observation: The solution will turn pale yellow/orange.
-
-
Aging: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.
Phase B: Formylation Reaction[2][3]
-
Substrate Prep: Dissolve the pyrrole substrate (1.0 equiv) in DMF (2.0 vol).
-
Coupling: Add the substrate solution to the reactor containing the Vilsmeier reagent.
-
Critical: Keep
< 5°C to maximize regioselectivity (C5 vs C2). -
Exotherm: Significant heat release expected.
-
-
Conversion: Once addition is complete, warm the reactor to 25°C (Room Temp). Stir for 1 hour.
-
Check Point: If HPLC shows <95% conversion, heat carefully to 40°C. Do not exceed 60°C to prevent nitrile degradation.
-
Phase C: Inverse Quench & Hydrolysis
-
Preparation: In a separate quench vessel, prepare a solution of Sodium Acetate (3.0 equiv) in water (10 vol). Cool to 0-5°C.
-
Transfer: Slowly transfer the reaction mixture into the quench vessel.
-
Control: Rate-limit the addition to keep quench
< 20°C. -
Ventilation: Ensure scrubber is active to handle minor HCl off-gassing.
-
-
Hydrolysis: After transfer, warm the slurry to 20-25°C and stir for 2 hours. The iminium intermediate hydrolyzes to the aldehyde, and the product typically precipitates as a solid.
Phase D: Isolation & Purification[4][5]
-
Filtration: Filter the precipitated crude solid.
-
Wash: Wash the cake with water (3 x 2 vol) to remove residual DMF and inorganic salts.
-
Recrystallization (Polishing):
-
Dissolve crude wet cake in Ethanol/Water (9:1 ratio) at 65°C.
-
Cool slowly to 5°C over 4 hours.
-
Filter and dry under vacuum at 45°C.
-
Target Purity: >99.0% (a/a) by HPLC.
-
Analytical Controls & Specifications
Process Control (IPC)
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.
-
IPC 1 (Reaction Completion): Limit unreacted pyrrole < 0.5%.
-
IPC 2 (Regioisomer Ratio): The 2-formyl isomer (impurity) should be < 2.0% prior to crystallization.
Impurity Profile
| Component | Retention Time (Rel) | Acceptance Limit | Origin |
| Target Aldehyde | 1.00 | > 98.0% | Product |
| Starting Pyrrole | 0.85 | < 0.1% | Incomplete Reaction |
| 2-Formyl Isomer | 1.05 | < 0.5% | Regio-impurity (High Temp) |
| Carboxylic Acid | 0.60 | < 0.2% | Over-hydrolysis of Nitrile |
Troubleshooting Guide
Issue: Low Yield (<70%)
-
Cause: Incomplete hydrolysis of the iminium salt.
-
Fix: Extend the quench stirring time or slightly increase the pH (add more NaOAc) to pH 5-6.
Issue: High Levels of 2-Formyl Isomer
-
Cause: Reaction temperature during addition was too high (>10°C).
-
Fix: Improve cooling capacity or slow down the addition rate of the substrate.
Issue: Oil formation instead of Precipitate
-
Cause: Residual DMF preventing crystallization.
-
Fix: Add more water to the quench mixture (up to 15 vol total) or seed the mixture with pure product crystals.
Process Flow Diagram (Graphviz)
Figure 2: Physical process flow emphasizing the segregation of the exothermic quench step.
References
-
Vilsmeier-Haack Reaction Mechanism & Safety
-
Pyrrole Formylation Protocols
- Title: Application Note: Vilsmeier-Haack Formyl
-
Source: BenchChem Protocols.[2]
-
Ruxolitinib Chemistry Context
-
Scale-Up of Vilsmeier Reagents
- Title: Continuous Flow Production of Thermally Unstable Intermediates...
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
Sources
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. mt.com [mt.com]
- 7. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile
Welcome to the technical support center for the synthesis of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically employs the Vilsmeier-Haack reaction. As a key intermediate in various synthetic pathways, achieving a high yield and purity of this compound is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The solutions provided are based on mechanistic understanding and extensive field experience.
Question 1: My reaction yield is disappointingly low. What are the common causes and how can I improve it?
Answer: Low yield is a frequent challenge and can stem from several factors throughout the experimental process. Here’s a breakdown of the most common culprits and their solutions:
-
Moisture Contamination: The Vilsmeier reagent, the electrophile in this reaction, is highly reactive towards water. Any moisture in the reagents or glassware will consume the reagent, drastically reducing the amount available for the formylation of your pyrrole substrate.
-
Sub-Optimal Reaction Temperature: Temperature control is crucial for both the formation of the Vilsmeier reagent and the subsequent formylation step.
-
Vilsmeier Reagent Formation: This step is exothermic. The dropwise addition of POCl₃ to DMF should be done at a low temperature (typically 0-10 °C) to prevent thermal degradation of the newly formed reagent.[2][3]
-
Formylation Step: While reagent formation requires cooling, the formylation of the pyrrole may require gentle heating to proceed at a reasonable rate. The optimal temperature depends on the reactivity of your specific pyrrole substrate but often falls within the 40-60 °C range.[2]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time for the formylation step.
-
-
Improper Work-up Procedure: The reaction product after formylation is an iminium salt, which must be hydrolyzed to yield the final aldehyde. Incomplete hydrolysis or improper pH during work-up is a common source of yield loss.
-
Solution: The reaction mixture should be quenched by pouring it onto crushed ice. This is followed by neutralization with a base, such as a saturated solution of sodium acetate or sodium hydroxide, until the pH is neutral or slightly basic. This step is critical to liberate the free aldehyde from its salt form.[2]
-
Question 2: I am observing significant amounts of a dark, insoluble material (tar). What is it and how can I prevent it?
Answer: The formation of dark, polymeric tars is a classic sign of pyrrole degradation under harsh acidic or thermal conditions. Pyrroles, being electron-rich, are susceptible to polymerization.
-
Cause: This issue often arises from excessively high reaction temperatures or a localized concentration of the highly acidic Vilsmeier reagent.
-
Prevention:
-
Strict Temperature Control: Maintain the recommended temperature ranges throughout the reaction. Avoid aggressive heating.
-
Controlled Reagent Addition: Add the pyrrole substrate solution slowly to the pre-formed Vilsmeier reagent. This ensures that the pyrrole reacts as it is added, preventing it from being exposed to a large excess of the formylating agent for a prolonged period.
-
Moderate Stoichiometry: Use only a moderate excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can promote side reactions and polymerization.[2]
-
Question 3: My final product is impure, with multiple spots on the TLC plate. What are the likely side products and how can I minimize them?
Answer: Impurities often arise from side reactions inherent to the Vilsmeier-Haack process.
-
Di-formylation: As the pyrrole ring is highly activated, a second formylation can occur, typically at the other available α-position (C-2), leading to a dicarbaldehyde impurity.
-
Minimization: Use a controlled amount of the Vilsmeier reagent (closer to 1.1 equivalents). Lowering the reaction temperature can also disfavor the less facile second formylation.
-
-
Unreacted Starting Material: If the reaction does not go to completion, you will be left with the starting pyrrole.
-
Minimization: Ensure sufficient reaction time by monitoring via TLC/HPLC. A modest increase in temperature or a slight excess of the Vilsmeier reagent may be necessary.
-
-
Chlorinated Byproducts: Under very harsh conditions (high temperature, large excess of POCl₃), chlorination of the pyrrole ring can sometimes occur, although this is less common for simple formylations.
-
Minimization: Adhere to the recommended reaction conditions and stoichiometry.
-
Question 4: How can I effectively control the reaction exotherm, especially on a larger scale?
Answer: Managing the exotherm during Vilsmeier reagent formation is a critical safety and process control consideration.
-
Slow, Controlled Addition: The most effective method is the slow, dropwise addition of POCl₃ to a well-stirred and efficiently cooled solution of DMF. This allows the heat to dissipate as it is generated.
-
Efficient Cooling: Utilize a cooling bath (ice-water or ice-salt) with sufficient capacity to absorb the heat generated. For larger scales, a reactor with a cooling jacket is essential.
-
Reverse Addition: In some scaled-up processes, adding the DMF to the POCl₃ (in a suitable solvent like dichloromethane) can also be used to control the exotherm, but the standard procedure is generally preferred.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?
A1: The reaction proceeds in four key stages[4][5]:
-
Formation of the Vilsmeier Reagent: DMF (a substituted amide) attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.
-
Nucleophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the carbon of the Vilsmeier reagent. This electrophilic aromatic substitution disrupts the aromaticity of the pyrrole ring.
-
Aromaticity Recovery: A base (like DMF or a chloride ion) removes a proton from the carbon where the Vilsmeier reagent added, restoring the aromaticity of the pyrrole ring.
-
Hydrolysis: During aqueous work-up, water attacks the iminium carbon. Subsequent elimination of dimethylamine and loss of a proton yields the final this compound.
Q2: Why is regioselectivity important, and what controls the formylation at the C-5 position?
A2: Regioselectivity determines which position on the pyrrole ring is formylated. For 3,4-disubstituted pyrroles, electrophilic substitution occurs preferentially at the α-positions (C-2 or C-5) due to superior stabilization of the cationic intermediate (Wheland intermediate). The choice between C-2 and C-5 is governed by both electronic and steric effects of the existing substituents.[2][6] In the case of 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile, the C-5 position is electronically activated and generally less sterically hindered than the C-2 position, leading to preferential formylation at C-5.
Q3: What are the best practices for the work-up and purification of the final product?
A3: A robust work-up and purification strategy is essential for obtaining a high-purity product.
-
Work-up: After quenching the reaction on ice and neutralizing with base, the aqueous mixture should be thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers should be washed with brine to remove residual water, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is often a solid or a thick oil. Purification is typically achieved by:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method.
-
Silica Gel Chromatography: For oils or highly impure solids, column chromatography is the method of choice to separate the desired product from side products and baseline impurities.
-
Optimized Protocol and Data
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a reliable method for the synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment.
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.2 eq.) dropwise to the stirred DMF via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[3]
-
After the addition is complete, stir the resulting pale yellow to colorless solution at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve the starting material, 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile (1.0 eq.), in a minimal amount of anhydrous DMF or dichloromethane.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction's progress by TLC.[2]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Carefully neutralize the acidic mixture by adding a saturated aqueous solution of sodium acetate or 10% NaOH until the pH is ~7-8.
-
Stir the mixture for 1 hour. The product may precipitate as a solid.
-
Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer three times with ethyl acetate.
-
Wash the collected solid (or combined organic extracts) with water and then brine.
-
Dry the solid under vacuum. If extracted, dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography.
-
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Substrate | 1.0 equivalent | Basis for stoichiometry |
| DMF | 3.0 - 5.0 equivalents | Acts as both reagent and solvent |
| POCl₃ | 1.1 - 1.5 equivalents | Slight excess ensures complete reaction; large excess promotes side products.[2] |
| Reagent Formation Temp. | 0 - 10 °C | Prevents thermal degradation of the Vilsmeier reagent.[2] |
| Formylation Temp. | 40 - 60 °C | Provides sufficient energy for the reaction without causing polymerization. |
| Reaction Time | 2 - 6 hours | Substrate-dependent; should be monitored by TLC/HPLC. |
| Typical Yield | 65 - 85% | Dependent on purity of reagents and adherence to protocol. |
Visual Guides and Workflows
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Experimental Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563. doi:10.1039/J39700002563. Retrieved from [Link]
- Jones, R. A. (2009). Pyrroles. Science of Synthesis.
- Reddy, K. R., et al. (2004). An efficient synthesis of N3,4-diphenyl-5-(4-fluorophenyl)
- Huang, Y., & Liu, T. (2016). The synthesis of atorvastatin intermediates.
-
ResearchGate. (n.d.). The synthesis of atorvastatin intermediates. Retrieved from [Link]
- Bentria, S. A., et al. (2024).
Sources
Technical Support Center: Purification of Sticky Pyrrole Aldehyde Solids
Welcome to the technical support center for the purification of sticky pyrrole aldehyde solids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, crystalline pyrrole aldehydes. My aim is to provide not just protocols, but a deeper understanding of the principles behind these purification techniques, empowering you to troubleshoot and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs)
Q1: My pyrrole aldehyde product is a sticky, oily solid after synthesis. What is the first purification step I should consider?
A1: When faced with a sticky or oily crude product, direct recrystallization is often challenging. The first and most recommended step is to attempt a purification by column chromatography .[1][2] This technique separates compounds based on their differential adsorption to a stationary phase, which is highly effective for removing baseline impurities, unreacted starting materials, and byproducts that contribute to the sticky nature of your solid.
-
Expertise & Experience: Sticky solids, often amorphous, are difficult to recrystallize because the impurities disrupt the formation of a crystal lattice.[3] Column chromatography removes these "crystallization inhibitors," often yielding a product that is more amenable to subsequent recrystallization. Many pyrrole derivatives are successfully purified using flash column chromatography with a hexane/ethyl acetate eluent system.[4][5]
Q2: I'm trying to recrystallize my pyrrole aldehyde, but it keeps "oiling out." What does this mean and how can I prevent it?
A2: "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid rather than forming crystals.[3] This is a common problem with sticky solids and can be caused by a few factors:
-
The melting point of your compound is lower than the boiling point of the solvent. As the solution cools, it becomes saturated while your compound is still in a molten state.
-
High concentration of impurities. These can depress the melting point of your compound and interfere with crystal lattice formation.[3]
Troubleshooting "Oiling Out":
-
Solvent Selection is Key: The ideal solvent will dissolve your compound when hot but poorly at room temperature.[6][7] Experiment with a range of solvents to find one with a lower boiling point.
-
Use a Solvent Mixture: If a single solvent doesn't work, try a multi-solvent system.[8] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. This brings the solution to its saturation point at a lower temperature.
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.[8][9]
-
Seed the Solution: Introduce a small, pure crystal of your compound into the cooled solution to encourage crystal growth.[8]
Q3: My pyrrole aldehyde is very polar and streaks on the TLC plate, making column chromatography difficult. What can I do?
A3: Highly polar compounds can indeed be challenging to purify via normal-phase column chromatography. Here are some strategies to address this:
-
Modify the Mobile Phase: For very polar compounds that don't move from the baseline even with 100% ethyl acetate, you can add a small percentage of a more polar solvent like methanol. A common trick is to use a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane.[10]
-
Switch to a Different Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel, especially if your compound is sensitive to the acidic nature of silica.[10][11]
-
Reverse-Phase Silica: In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and a non-polar stationary phase (e.g., C18).[10]
-
-
Deactivate the Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a base, such as triethylamine, before packing the column. This can help prevent streaking and decomposition of sensitive compounds.
Troubleshooting Guides
Guide 1: Column Chromatography for Sticky Pyrrole Aldehydes
This guide provides a systematic approach to developing a column chromatography protocol for your sticky pyrrole aldehyde.
Workflow for Column Chromatography Protocol Development
Caption: Decision-making workflow for chromatography.
Step-by-Step Experimental Protocol:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4.[10]
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in your chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, creating a uniform packed bed.
-
-
Sample Loading (Dry Loading Recommended for Sticky Solids):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system.
-
Collect fractions and monitor the elution by TLC.
-
Once the desired compound begins to elute, you can consider slightly increasing the polarity of the eluent to speed up the process and prevent tailing.[10]
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield your purified product.
-
Guide 2: Alternative Purification via Bisulfite Adduct Formation
For aldehydes that are particularly difficult to purify by chromatography or recrystallization, forming a water-soluble bisulfite adduct can be a highly effective method.[12][13][14][15][16][17]
Chemical Principle: The bisulfite ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate. Subsequent proton transfer results in the formation of a stable, water-soluble salt (the bisulfite adduct).[13]
Workflow for Bisulfite Adduct Purification
Caption: Workflow for aldehyde purification via bisulfite adduct.
Step-by-Step Experimental Protocol:
-
Adduct Formation:
-
Extraction of Impurities:
-
Add a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the mixture in a separatory funnel.
-
Shake the funnel to partition the organic-soluble impurities into the organic layer.
-
Separate the layers. The aqueous layer now contains your aldehyde as the bisulfite adduct.[12]
-
-
Regeneration of the Aldehyde:
-
Final Workup:
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to obtain your purified pyrrole aldehyde.
-
Data Summary Table
| Purification Method | Principle of Separation | Best For | Key Advantages | Common Challenges |
| Column Chromatography | Differential adsorption | Removing a wide range of impurities from sticky/oily solids.[1][2] | High resolving power; applicable to many compound types. | Can be time-consuming; potential for compound decomposition on silica.[10] |
| Recrystallization | Differential solubility | Final polishing step after chromatography to obtain crystalline material.[18][19] | Can yield very high purity; scalable. | "Oiling out"; difficult for amorphous or highly impure samples.[3] |
| Bisulfite Adduct Formation | Reversible chemical reaction and extraction | Isolating aldehydes from complex mixtures or when other methods fail.[12][13] | Highly selective for aldehydes; avoids chromatography.[13][17] | Reaction can be slow; not suitable for base-sensitive compounds.[14] |
References
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). MDPI. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). CONICET. [Link]
-
Workup: Aldehydes. University of Rochester Department of Chemistry. [Link]
-
Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]
-
Methods of Purification of Organic Compounds. NCERT 11 Chemistry. [Link]
-
Purifying aldehydes?. (2015). Reddit. [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. [Link]
-
Methods of Purification of Organic Compounds. CK-12 Foundation. [Link]
-
Petroleum Chemistry Laboratory Recrystallizing process. AL Mustaqbal university college. [Link]
-
Recrystallization (help meeeeee). (2013). Reddit. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
How to purify an amorphous crude organic compound?. (2014). ResearchGate. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Lab Procedure: Recrystallization. (2024). LabXchange. [Link]
-
Recrystallization. Homi Bhabha Centre for Science Education. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate. [Link]
-
Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. European Publication Server. [Link]
-
Methods Of Purification Of Solids. Unacademy. [Link]
- Purification of crude pyrroles.
-
Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC - NIH. [Link]
-
Liquid Chromatography Problem Solving and Troubleshooting. Chromatography Online. [Link]
-
Synthesis of pyrrole-2-aldehyde. PrepChem.com. [Link]
-
Organic Techniques - Purification. (2025). Edexcel A Level Chemistry Revision Notes. [Link]
-
How to recrystallize an oily compound after column chromatography ?. (2022). ResearchGate. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Medium. [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). ResearchGate. [Link]
- Process for the purification of crude pyrroles.
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2018). PMC. [Link]
-
What's Happening to My Column?. (2025). LCGC International. [Link]
-
One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. [Link]
-
Recrystallization1. University of South Alabama. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC. [Link]
-
Recent Developments in the Synthesis of Dipyrromethanes. A Review. (2014). ResearchGate. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). ResearchGate. [Link]
- Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them.
-
Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. (2022). MDPI. [Link]
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recrystallization solvents for 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile purification
Technical Support Center: Purification of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile
Case ID: PUR-PYR-CN-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the purification of This compound (CAS 180283-43-6), a critical intermediate in the synthesis of pyrrole-based pharmaceuticals (e.g., kinase inhibitors like Sunitinib analogs) and porphyrin derivatives. The molecule features a pyrrole core substituted with a formyl group (aldehyde), a methyl group, and a propanenitrile side chain.
Key Challenges:
-
Oxidation Sensitivity: The aldehyde group at position 5 is susceptible to oxidation to the corresponding carboxylic acid (5-carboxy derivative).
-
Polymerization Risk: Pyrroles are acid-sensitive and can oligomerize, leading to dark, tarry impurities.
-
"Oiling Out": The presence of the flexible propanenitrile chain often causes the compound to separate as an oil rather than a crystal during cooling.
Part 1: Solvent System Selection
We recommend a binary solvent system for optimal recovery and purity. Single solvents often fail to provide the necessary solubility differential between hot and cold states for this moderately polar molecule.
| System | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Ratio (v/v) | Application Context |
| Primary (Recommended) | Ethanol (95% or Absolute) | Water | 1:1 to 1:3 | Best balance of yield and purity. Water effectively precipitates the nitrile while retaining polar impurities. |
| Secondary | Ethyl Acetate (EtOAc) | n-Hexane (or Heptane) | 1:2 to 1:4 | Use if the crude contains significant non-polar impurities or if hydrolysis of the nitrile is a concern (though rare in neutral EtOH). |
| Tertiary | Methanol | Water | 1:1 | Alternative to Ethanol; higher solubility but lower recovery due to higher polarity. |
| Specialized | Toluene | - | - | Use for highly impure dark crudes. Toluene (hot) dissolves the product but leaves behind polymeric tars. |
Part 2: Detailed Recrystallization Protocol
Safety Note: Perform all operations in a fume hood. Pyrrole derivatives can be irritants. Ensure inert atmosphere (Nitrogen/Argon) if the aldehyde is known to be highly unstable in air.
Phase 1: Dissolution & Clarification
-
Charge: Place the crude solid (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Ethanol (Solvent A) (approx. 5-7 mL per gram of crude).
-
Heating: Heat the mixture to a gentle reflux (approx. 78°C).
-
Checkpoint: If the solid does not dissolve completely, add more Ethanol in small portions (1 mL at a time) until dissolved.
-
-
Activated Carbon Treatment (Optional but Recommended):
-
If the solution is dark brown or black (indicating polymers), remove from heat, add activated charcoal (5-10 wt%), and reflux for 5-10 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove charcoal and insoluble polymers.
-
Phase 2: Crystallization
-
Anti-Solvent Addition: While keeping the solution hot (near boiling), slowly add Water (Solvent B) dropwise.
-
Visual Cue: Stop adding water when a faint, persistent turbidity (cloudiness) appears.
-
-
Re-dissolution: Add a few drops of Ethanol to clear the turbidity. The solution should be saturated but clear.
-
Cooling (Critical Step):
-
Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Avoid Shock Cooling: Placing the hot flask directly into an ice bath often causes "oiling out."
-
-
Final Crystallization: Once at room temperature, place the flask in an ice-water bath (0-5°C) for 1-2 hours to maximize yield.
Phase 3: Isolation
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a cold mixture of Ethanol/Water (1:3 ratio).
-
Drying: Dry the solid in a vacuum oven at 40-50°C for 6-12 hours.
-
Note: Ensure the nitrile group is not exposed to excessive heat (>80°C) for prolonged periods to prevent degradation.
-
Part 3: Troubleshooting Guide
Issue 1: The Product "Oils Out" (Separates as a Liquid)
Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the cooling was too rapid. Solution:
-
Re-heat: Re-dissolve the oil by heating the mixture until clear.
-
Seed: Add a tiny crystal of pure product (seed crystal) to the solution at a temperature just below the cloud point.
-
Slower Cooling: Wrap the flask in a towel or place it in a warm water bath to cool down very slowly.
-
Agitation: Vigorous stirring can sometimes induce crystallization from the oil.
Issue 2: Low Yield
Cause: Too much solvent used, or the product is too soluble in the solvent system. Solution:
-
Concentrate: Evaporate 20-30% of the solvent volume under reduced pressure and repeat the cooling step.
-
Second Crop: Collect the mother liquor (filtrate), concentrate it to half volume, and cool again to obtain a second crop of crystals (purity may be lower).
Issue 3: Product Remains Colored (Yellow/Brown)
Cause: Presence of pyrrole oligomers or oxidation byproducts. Solution:
-
Repeat Charcoal Treatment: Perform a second recrystallization with a fresh batch of activated charcoal.
-
Solvent Switch: Try recrystallizing from Toluene . Polymers are often insoluble in toluene, while the monomeric pyrrole aldehyde is soluble when hot.
Part 4: Visual Workflows (Graphviz)
Workflow 1: Recrystallization Logic Flow
Caption: Step-by-step decision matrix for the purification of pyrrole-propanenitrile derivatives.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. However, pyrrole aldehydes are often more soluble in Methanol, which might reduce the recovery yield. If using Methanol, you may need a higher ratio of Water (e.g., 1:2 MeOH:Water) to force precipitation.
Q2: How do I prevent the aldehyde from oxidizing during the process? A: While 5-formyl pyrroles are relatively stable, you can minimize oxidation by:
-
Using degassed solvents (sparged with Nitrogen).
-
Keeping the headspace of the flask under a Nitrogen blanket.
-
Minimizing the time the solution is held at boiling temperature.
Q3: My product is pink/red after drying. Is it pure? A: A pink or reddish hue often indicates trace oxidation or the formation of pyrromethene impurities (dimers). This is common in pyrrole chemistry. If the NMR is clean (>95%), the color may be cosmetic. For strict removal, perform a silica plug filtration (eluting with DCM) before the final recrystallization.
Q4: Is the propanenitrile group stable to hydrolysis? A: The nitrile group (-CN) can hydrolyze to an amide or acid under strong acidic or basic conditions with heat. In neutral Ethanol/Water, it is stable. Avoid adding strong acids (like HCl) to the recrystallization mixture.
References
- General Pyrrole Synthesis & Purification: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Standard reference for pyrrole solubility and stability).
-
Recrystallization of Pyrrole Aldehydes
-
Purification of Sunitinib Intermediates (Analogous Chemistry)
-
Solubility Data for Pyrrole Derivatives
-
PubChem Compound Summary for 3-(1H-pyrrol-3-yl)propanenitrile derivatives.
-
Disclaimer: This guide is for research purposes only. The user is responsible for verifying the identity and purity of the final compound using analytical techniques such as NMR and HPLC.
Sources
- 1. rsc.org [rsc.org]
- 2. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
troubleshooting low conversion rates in Sunitinib intermediate synthesis
Technical Support Center: Sunitinib Intermediate Synthesis
A Guide for Development & Manufacturing Scientists
Welcome to the technical support resource for the synthesis of Sunitinib intermediates. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this multi-targeted tyrosine kinase inhibitor. Low conversion rates, unexpected impurities, and reaction stalls are common hurdles in multi-step organic synthesis. This document provides a structured, experience-driven approach to troubleshooting these issues, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind each recommendation.
Our focus is on the most prevalent synthetic route: the condensation of a substituted pyrrole aldehyde with a fluorinated oxindole. We will dissect the synthesis of the two key intermediates and the final condensation step, offering solutions in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting
This section addresses common, overarching questions that arise during the Sunitinib synthesis campaign.
Q1: My overall yield is consistently low, but each individual step seems to have a decent conversion rate on TLC. What could be the issue?
A1: This often points to cumulative mechanical losses or product degradation during work-up and purification stages. While Thin-Layer Chromatography (TLC) is excellent for monitoring reaction completion, it doesn't quantify yield. Small losses at each of the numerous steps—such as during extractions, filtrations, and solvent removal—can compound to significantly lower the overall yield. Additionally, some intermediates may be unstable to silica gel, air, or prolonged heat during solvent evaporation.
Actionable Advice:
-
Telescoping Reactions: Consider if any steps can be "telescoped," where the product of one reaction is used directly in the next without a full work-up and isolation. For example, some improved syntheses use the crude product from a decarboxylation step directly in the subsequent formylation.[1]
-
Work-up Optimization: Analyze your aqueous layers post-extraction by HPLC to quantify product loss. The pH of the aqueous phase during work-up is critical and can lead to product partitioning into the wrong layer if not optimized.
-
Purification Method: If using column chromatography, run a small-scale stability test. Spot your purified intermediate on a TLC plate and let it sit for several hours to see if degradation occurs. Consider alternative purification methods like recrystallization, which can be more scalable and minimize product loss.
Q2: I am observing an unknown impurity in my final product by HPLC. How can I identify its source?
A2: Impurity profiling is crucial for regulatory compliance and drug safety.[2][3] The impurity could be a process-related compound from a side reaction, an unreacted starting material from a previous step, or a degradation product.[4]
Troubleshooting Workflow for Impurity Identification
Q3: My reaction is sensitive to air/moisture. What are the best practices for running these reactions at scale?
A3: Many reagents used in Sunitinib synthesis, particularly in the Vilsmeier-Haack formylation (e.g., phosphorus oxychloride) and in reactions involving organometallics or strong bases, are highly sensitive to moisture.
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use anhydrous solvents. Purchase them sealed or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Reagent Transfer: Use techniques like cannulation or syringes for transferring liquid reagents. For solid reagents, use a glove box or glove bag.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction. A simple balloon is often insufficient for very sensitive reactions; use a gas bubbler system connected to a manifold.
Part 2: Troubleshooting Guide for Key Intermediates
This section provides detailed, step-by-step guidance on the synthesis of the two primary building blocks of Sunitinib.
Intermediate 1: 5-Fluoro-isatin Synthesis
5-Fluoroisatin is a crucial starting material and a versatile building block in medicinal chemistry.[5] Its synthesis often involves the cyclization of a fluorinated aniline derivative.
Q: My 5-Fluoroisatin synthesis (via Sandmeyer isonitrosoacetanilide cyclization) is resulting in a low yield and a dark, tarry crude product. What's going wrong?
A: This is a classic issue in this cyclization, which is highly exothermic and sensitive to reaction conditions. The dark color suggests charring and side reactions due to poor temperature control or incorrect acid concentration.
| Potential Cause | Diagnostic Check | Proposed Solution |
| 1. Runaway Reaction | Was the internal temperature monitored during the addition of the isonitrosoacetanilide intermediate to the sulfuric acid? A rapid temperature spike above 80-90°C indicates a loss of control. | Add the intermediate portion-wise to the acid, ensuring the temperature does not exceed the recommended limit (typically 60-75°C). Use an ice bath for cooling and be prepared to control any exotherm. |
| 2. Incorrect Acid Concentration | Was the concentration of the sulfuric acid verified? Water in the acid can prevent efficient cyclization and promote side reactions. | Use fresh, concentrated (98%) sulfuric acid. If the acid is old, its concentration may have decreased due to atmospheric moisture absorption. |
| 3. Incomplete Precursor Formation | How was the purity of the isonitrosoacetanilide intermediate confirmed before cyclization? Impurities from the first step can interfere with the cyclization. | Ensure the condensation reaction to form the isonitrosoacetanilide goes to completion. The product should be a clean, crystalline solid. If it is oily or discolored, purify it by recrystallization before proceeding.[6][7] |
| 4. Inefficient Quenching | How was the reaction mixture quenched? Dumping the hot acid mixture into water too quickly can cause localized heating and product degradation. | Cool the reaction mixture to room temperature before slowly pouring it over crushed ice with vigorous stirring. This ensures controlled quenching and precipitation of the product. |
Intermediate 2: N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
The synthesis of this pyrrole intermediate is a multi-step process, with each step presenting unique challenges.[8] A common route involves Knorr pyrrole synthesis, followed by formylation and amidation.[9]
Q: The Vilsmeier-Haack formylation of my 2,4-dimethyl-1H-pyrrole-3-carboxylate ester is giving a very low conversion. What are the critical parameters to check?
A: The Vilsmeier-Haack reaction is highly dependent on the quality and stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF) and strict temperature control.
Experimental Protocol: Optimized Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0°C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the internal temperature below 5°C. Stir the resulting mixture at 0°C for 30-45 minutes until a clear, sometimes crystalline, complex forms. Causality: Pre-forming the reagent at low temperature is critical. Adding the pyrrole before the reagent is fully formed can lead to side reactions.
-
Pyrrole Addition: Dissolve the 2,4-dimethyl-1H-pyrrole-3-carboxylate ester in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the Vilsmeier reagent, again keeping the temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0°C and quench by slowly adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is neutral (pH 7-8). Trustworthiness: A careful, slow quench is vital. A rapid quench can cause a violent exotherm and hydrolysis of the product.
-
Isolation: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Q: My final amidation step to produce the title intermediate has stalled. I am using a standard coupling agent like DCC/DMAP, but the reaction is incomplete. Why?
A: While peptide coupling agents can be effective, they can also present challenges.[1] Dicyclohexylcarbodiimide (DCC) produces a dicyclohexylurea (DCU) byproduct that can be difficult to remove and may encapsulate the starting material, preventing full conversion.[9]
| Potential Cause | Diagnostic Check | Proposed Solution |
| 1. Insoluble Byproduct | Do you observe a heavy white precipitate (DCU) forming early in the reaction? | Consider switching to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with HOBt (Hydroxybenzotriazole). The byproducts are water-soluble and easily removed during aqueous work-up.[1] |
| 2. Steric Hindrance | The pyrrole carboxylic acid is sterically hindered. | Activate the carboxylic acid first. Convert it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then add the N,N-diethylethylenediamine. This is often a more robust and higher-yielding method for hindered systems. |
| 3. Base Incompatibility | Are you using a base like triethylamine? The amine starting material is basic itself, but an additional non-nucleophilic base like DIPEA (Diisopropylethylamine) may be required to scavenge the acid formed during the reaction without interfering. | Add 1.1-1.5 equivalents of DIPEA to the reaction mixture. |
Part 3: Troubleshooting the Final Knoevenagel Condensation
The final step is the base-catalyzed Knoevenagel condensation between 5-fluoro-isatin and the pyrrole aldehyde intermediate to form the Sunitinib free base.[10][11]
Q: The final condensation reaction is slow and gives a poor yield of Sunitinib, with significant amounts of starting materials remaining.
A: The success of this condensation hinges on the choice of catalyst, solvent, and temperature. The goal is to facilitate the deprotonation of the active methylene group on the oxindole ring without promoting side reactions.
Comparative Table of Reaction Conditions
| Parameter | Option 1: Piperidine/Ethanol | Option 2: Pyrrolidine/Toluene | Option 3: Triethylamine/IPA | Rationale & Insights |
| Catalyst | Piperidine | Pyrrolidine | Triethylamine | Piperidine and Pyrrolidine are highly effective secondary amine catalysts for Knoevenagel condensations.[1] Triethylamine is a weaker, non-nucleophilic base that can also be effective but may require longer reaction times.[9] |
| Solvent | Ethanol | Toluene | Isopropanol (IPA) | Ethanol is a common protic solvent. Toluene allows for higher reaction temperatures and azeotropic removal of water, which can drive the reaction to completion. IPA is another good protic solvent option. |
| Temperature | Reflux (~78°C) | Reflux (~110°C) | Reflux (~82°C) | Higher temperatures generally increase the reaction rate. The choice is often coupled with the solvent's boiling point. |
| Conversion Rate | Moderate to Good | Often reported as high-yielding[1] | Moderate | Pyrrolidine in a non-polar solvent like toluene is often the most aggressive and efficient system for this specific transformation. |
| Work-up | Product often precipitates upon cooling. | Requires solvent removal and trituration/recrystallization. | Product may precipitate upon cooling. | The choice of solvent can simplify isolation. In ethanol or IPA, the product is often less soluble upon cooling and can be isolated by simple filtration. |
Actionable Advice:
-
Catalyst Choice: If using a weaker base like triethylamine with low conversion, switch to a more potent catalyst like pyrrolidine or piperidine.[1]
-
Water Removal: If the reaction stalls, especially in protic solvents, water formed during the condensation may be inhibiting the catalyst. If using a solvent like toluene, equip the apparatus with a Dean-Stark trap to azeotropically remove water.
-
Reagent Purity: Ensure both the 5-fluoro-isatin and the pyrrole aldehyde are pure. Impurities, especially acidic or basic ones, can neutralize the catalyst.
-
Isomerization: Sunitinib is known to be sensitive to light, which can cause Z/E isomerization around the exocyclic double bond.[12][13] It is advisable to protect the reaction from light, especially during long reaction times and work-up, to ensure the desired (Z)-isomer is the major product.
References
- An improved synthesis of sunitinib malate via a solvent-free decarboxyl
-
Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
COMPARATIVE STUDY AND SYNTHESIS OF SOME 5-FLUORO ISATIN SCHIFF BASES AND EVALUATION OF THEIR PHARMACOLOGICAL ACTIONS. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Sunitinib Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. [Link]
-
Physicochemical Characteristics of Sunitinib Malate and its Process-Related Impurities. (2012). Journal of Pharmaceutical Sciences. [Link]
- CN103992308A - Method for preparing sunitinib. (n.d.).
-
Application of sunitinib in cancer treatment and analysis of its synthetic route. (2021). IOP Conference Series: Earth and Environmental Science. [Link]
-
Sunitinib EP Impurities & USP Related Compounds. (n.d.). SynThink. [Link]
- WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof. (n.d.).
-
Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. (2010). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- CN103319392A - Preparation method of sunitinib intermediate. (n.d.).
-
Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. (2012). Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Sunitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. leapchem.com [leapchem.com]
- 9. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.eur.nl [pure.eur.nl]
- 13. researchgate.net [researchgate.net]
overcoming solubility issues of pyrrole propanenitrile in aqueous media
Technical Support Center: Pyrrole Propanenitrile Solubility
Welcome to the technical support center for addressing solubility challenges with pyrrole propanenitrile and related compounds in aqueous media. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving desired concentrations and maintaining the stability of these molecules in solution. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Part 1: Understanding the Core Challenge
Pyrrole propanenitrile's structure, which features a non-polar aromatic pyrrole ring combined with a flexible propanenitrile side chain, is the primary reason for its limited solubility in water[1][2]. The pyrrole ring's nitrogen lone pair is integral to its aromaticity, making it non-basic and unable to be protonated to form a soluble salt under typical pH conditions[3]. While the nitrile group can participate in hydrogen bonding with water, the overall hydrophobic character of the molecule dominates, leading to poor solvation in aqueous systems[4]. This guide provides a systematic approach to overcoming this issue.
Part 2: Troubleshooting Guide - A Step-by-Step Approach
This section is structured in a question-and-answer format to address the most common issues encountered in the lab.
Question 1: My pyrrole propanenitrile is insoluble in my aqueous buffer. What is the most direct method to try first?
Answer: The use of co-solvents is the most common and effective initial strategy for solubilizing non-polar compounds.
The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This change in polarity lowers the energy penalty required to create a cavity in the solvent for the hydrophobic solute molecule, thereby increasing solubility[][6]. The co-solvent essentially makes the aqueous environment more "hospitable" to the pyrrole propanenitrile molecule.
Experimental Protocol: Co-Solvent Screening
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your pyrrole propanenitrile in 100% Dimethyl Sulfoxide (DMSO). A concentration of 10-50 mM is a typical starting point.
-
Solvent Selection: Choose a panel of common, biocompatible co-solvents to test. See the table below for recommendations.
-
Titration and Observation: In a series of test tubes or a 96-well plate, add your aqueous buffer.
-
Spiking: Add small aliquots of the DMSO stock solution to the buffer while vortexing or stirring. Start with a final co-solvent concentration of 1% (v/v) and incrementally increase it.
-
Determine the Critical Concentration: Observe the solution for any signs of precipitation (cloudiness, visible particles). The goal is to find the minimum concentration of co-solvent required to maintain your desired compound concentration in solution. It is crucial to ensure the final DMSO concentration from the stock solution is also accounted for and kept consistent across experiments.
-
Control for Toxicity: Always run a vehicle control (buffer + co-solvent, without your compound) in parallel in any cell-based or in vivo experiments to ensure the co-solvent concentration is not causing adverse effects.
Table 1: Common Co-solvents for Initial Screening
| Co-Solvent | Typical Starting Concentration (v/v) | Key Characteristics & Considerations |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 0.1% - 5% | Excellent solubilizing power for many organic compounds. Can be toxic to cells at concentrations >1%[]. |
| Ethanol (EtOH) | 1% - 10% | Less toxic than DMSO, widely used in formulations. May cause protein precipitation at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 5% - 20% | A low-toxicity polymer, often used in preclinical and clinical formulations[]. Can increase the viscosity of the solution. |
| Propylene Glycol (PG) | 5% - 20% | Another common, low-toxicity excipient used in a wide range of pharmaceutical preparations[7]. |
Question 2: Co-solvents are not viable for my downstream application due to toxicity or interference. What is the next best alternative?
Answer: Employing cyclodextrins is a highly effective and widely used method for enhancing the solubility of hydrophobic molecules without relying on organic co-solvents.
The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a unique "donut" structure. Their exterior is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing)[8][9]. The pyrrole propanenitrile molecule can become encapsulated within this hydrophobic cavity, forming an "inclusion complex."[10][11]. This complex has a water-soluble exterior, allowing the entire assembly to dissolve readily in aqueous media, effectively shielding the hydrophobic drug from the water[12].
Experimental Protocol: Cyclodextrin Complexation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the most commonly used derivatives due to their high aqueous solubility and excellent safety profiles[8][13].
-
Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0%, 2%, 5%, 10%, 20% w/v).
-
Add Excess Compound: Add an excess amount of solid pyrrole propanenitrile to each cyclodextrin solution. Ensure enough solid is present so that some remains undissolved.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: After equilibration, filter the solutions through a 0.22 µm filter to remove the undissolved solid.
-
Analyze Concentration: Quantify the concentration of the dissolved pyrrole propanenitrile in the filtrate, typically using HPLC-UV.
-
Plot Phase Solubility Diagram: Plot the concentration of dissolved compound (Y-axis) against the concentration of cyclodextrin (X-axis). The slope of this line will help you determine the stoichiometry and stability of the inclusion complex, allowing you to select the optimal cyclodextrin concentration for your target compound concentration.
Table 2: Comparison of Common Cyclodextrin Derivatives
| Cyclodextrin Derivative | Key Advantages | Common Applications |
|---|---|---|
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility, low toxicity, well-established safety profile[8]. | Oral and parenteral (injectable) formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Very high water solubility (>500 mg/mL), can improve stability of the complexed drug[13]. | Primarily used in parenteral formulations. |
| γ-Cyclodextrin (γ-CD) | Larger cavity size, which may be suitable for bulkier molecules[8]. | Oral formulations, food industry applications. |
Part 3: Decision-Making Workflow for Solubilization
To assist in selecting the appropriate strategy, the following workflow diagram outlines a logical progression of steps based on experimental needs and constraints.
Caption: A decision tree for selecting a solubilization strategy.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I use pH adjustment to solubilize pyrrole propanenitrile? A: Generally, this is not an effective strategy for this specific molecule. The pyrrole nitrogen is non-basic due to its involvement in the aromatic system, so it cannot be protonated to form a soluble salt in acidic conditions[3]. The nitrile group is stable and does not ionize under normal pH ranges. While extreme pH can hydrolyze the nitrile to a carboxylic acid, this chemically alters your compound and is not a true solubilization method[14]. This approach is only viable for derivatives that contain separate acidic or basic functional groups[].
-
Q: How should I prepare and store my stock solutions? A: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO or ethanol. Store these stocks at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Pyrrole-containing compounds can be sensitive to light and air, so storing them in amber vials under an inert atmosphere (like argon or nitrogen) is recommended for long-term stability[15][16].
-
Q: My compound dissolves initially but then precipitates over time. What is happening? A: This indicates you have created a supersaturated, thermodynamically unstable solution. This often happens when a DMSO stock is diluted too quickly or into a buffer where the final co-solvent concentration is insufficient to maintain solubility. To resolve this, you can either increase the final concentration of the co-solvent or, preferably, use a more robust method like cyclodextrin complexation, which forms a thermodynamically stable solution[11][12].
-
Q: Can I combine methods, for instance, using a co-solvent and a cyclodextrin together? A: Yes, this is possible and can sometimes have synergistic effects. However, it can also lead to competition, where the co-solvent molecule occupies the cyclodextrin cavity, reducing its ability to encapsulate your compound of interest[17]. If you choose to combine methods, empirical testing is necessary to find the optimal ratio of all components.
-
Q: How do I accurately determine the concentration of my final solubilized solution? A: Never assume the final concentration is what you theoretically calculated, especially after filtration steps. Always verify the concentration of your final, filtered solution using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard and most reliable method for this purpose[18].
References
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
Daniela, J. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Formulation Science & Bioavailability, 8, 216. Retrieved from [Link]
-
Popa, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
Almac Group. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
Weder, J., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]
- Google Patents. (n.d.). WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.
-
Van den Mooter, G. (2011, August 3). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. Retrieved from [Link]
-
Savjani, K. T., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]
-
Saokham, P., et al. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile. Retrieved from [Link]
-
ScienceDirect. (n.d.). Solubilization of organic compounds by arginine-derived polymers. Retrieved from [Link]
-
PubMed. (2015, August 15). The effect of pH on solubilization of organic matter and microbial community structures in sludge fermentation. Retrieved from [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
MDPI. (2022, June 24). Effects of pH Adjustment on the Release of Carbon Source of Particulate Organic Matter (POM) in Domestic Sewage. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrole. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The role of pH in the organic material solubilization of domestic sludge in anaerobic digestion. Retrieved from [Link]
-
ResearchGate. (2011, August 29). An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine. Retrieved from [Link]
-
Solovyov, M. E., et al. (n.d.). THE CALCULATION OF SOLUBILITY PARAMETERS FOR NITRILE-BUTADIENE RUBBERS BY THE GROUP ADDITIVITY METHOD. chemintech.ru. Retrieved from [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
HUBER. (2021, August 18). Solubility determination and crystallization. Retrieved from [Link]
-
Organic Letters. (n.d.). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids.
-
MDPI. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
-
The Chemistry of Pyrroles. (n.d.). Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, October 27). Solubility of pyridine and pyrrole in water. Retrieved from [Link]
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- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3-(1H-Pyrrol-1-yl)propanenitrile, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. alzet.com [alzet.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 15. ensince.com [ensince.com]
- 16. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Solubility determination and crystallization [huber-online.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of the Sunitinib Pyrrole Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of the Pyrrole Intermediate in Sunitinib Synthesis
Sunitinib (marketed as Sutent®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). Its chemical synthesis is a multi-step process, with the formation of a key pyrrole-containing intermediate being a critical juncture. This intermediate, N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, represents the core scaffold onto which the oxindole moiety is subsequently added to yield the final active pharmaceutical ingredient (API).[1][2]
The robust characterization of this intermediate is paramount for ensuring the quality, purity, and consistency of Sunitinib synthesis. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a powerful analytical tool for the structural elucidation of such synthetic intermediates.[3] Understanding the fragmentation patterns of the Sunitinib pyrrole intermediate not only confirms its identity but also aids in the identification of potential process-related impurities.
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of the Sunitinib pyrrole intermediate under electrospray ionization (ESI) conditions. We will dissect the probable fragmentation pathways, compare them with the known fragmentation of Sunitinib, and provide a detailed experimental protocol for its analysis.
The Subject of Our Analysis: The Sunitinib Pyrrole Intermediate
The core of our investigation is the molecule with the following structure:
N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
Monoisotopic Mass: 265.1790 Da[5]
This molecule possesses several key structural features that will dictate its fragmentation behavior: a substituted pyrrole ring, a formyl group, a carboxamide linkage, and a diethylaminoethyl side chain.
Ionization Technique: The Rationale for Electrospray Ionization (ESI)
For the analysis of a moderately polar and thermally labile molecule such as the Sunitinib pyrrole intermediate, Electrospray Ionization (ESI) is the most suitable technique.[6] Unlike hard ionization methods like Electron Ionization (EI), which can cause extensive and often uninterpretable fragmentation, ESI is a "soft" ionization technique that typically produces a prominent protonated molecule, [M+H]⁺.[6] This allows for the confident determination of the molecular weight and serves as the precursor ion for subsequent fragmentation analysis in tandem mass spectrometry (MS/MS).
Predicted Fragmentation Pathways of the Sunitinib Pyrrole Intermediate
Upon introduction into the mass spectrometer and ionization by ESI, the Sunitinib pyrrole intermediate will form a protonated molecule with a mass-to-charge ratio (m/z) of 266.1868. Subsequent collision-induced dissociation (CID) of this precursor ion is predicted to initiate fragmentation at the most labile sites. The primary sites of fragmentation are anticipated to be the amide bond and the diethylaminoethyl side chain.
Below is a diagram illustrating the predicted fragmentation pathways:
Sources
- 1. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. scielo.br [scielo.br]
comparing synthetic routes for 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile production
This guide provides an in-depth technical comparison of synthetic routes for 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile (CAS: 180283-43-6). This molecule is a critical intermediate, often serving as a precursor for porphyrins, BODIPY dyes, and kinase inhibitors where a specific 2,3,4-trisubstitution pattern is required.
The guide contrasts two primary methodologies:
-
The "De Novo" Knorr-Paal Approach (Route A): A stepwise total synthesis starting from acyclic precursors.
-
The Direct Functionalization Approach (Route B): A streamlined route utilizing Vilsmeier-Haack formylation on a pre-formed pyrrole core.
Executive Summary: Route Comparison
| Feature | Route A: De Novo Knorr Synthesis | Route B: Direct Functionalization |
| Strategy | Construct ring | Functionalize existing core |
| Starting Materials | Benzyl acetoacetate + | 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile |
| Step Count | 5-6 Steps | 1-2 Steps |
| Scalability | High (Industrial feasible) | Medium (Dependent on SM availability) |
| Key Challenge | Selective decarboxylation & side-chain manipulation | Regioselectivity of formylation |
| Typical Yield | 30-45% (Overall) | 75-85% (Step yield) |
| Best For | Large-scale production; Cost optimization | Rapid prototyping; Med-chem libraries |
Route A: The "De Novo" Knorr Synthesis (Stepwise)
This route is the "gold standard" for generating specific substitution patterns on the pyrrole ring when the exact starting material is unavailable. It builds the pyrrole core using the classic Knorr synthesis, followed by systematic functional group manipulation.
Mechanism & Logic
-
Ring Construction: The Knorr synthesis condenses an
-aminoketone with a -keto ester. To achieve the specific 3-propanenitrile, 4-methyl, 5-formyl pattern, we utilize a "masked" side chain (usually an ester) which is later converted to the nitrile. -
Differentiation: The 2-position is protected with a carboxylate ester (e.g., benzyl or tert-butyl) to allow selective removal later.
-
Functionalization: The 3-side chain is converted to a nitrile before the final formylation to prevent interference.
Detailed Protocol
Step 1: Knorr Pyrrole Formation
-
Reagents: Benzyl acetoacetate + Methyl 4-acetyl-5-oxopentanoate (as oxime/zinc dust).
-
Conditions: AcOH, Zn dust, 60-70°C.
-
Product: Benzyl 3-(2-methoxycarbonylethyl)-4-methylpyrrole-2-carboxylate.
-
Insight: The benzyl ester at C2 is crucial because it can be removed via hydrogenolysis without affecting the methyl ester at the C3 side chain.
Step 2: Side Chain Conversion (Ester
-
Hydrolysis: Selective saponification of the aliphatic methyl ester (using dilute NaOH) yields the free acid.
-
Amidation: Activation with CDI (Carbonyldiimidazole) or Mixed Anhydride, followed by reaction with aqueous ammonia.
-
Dehydration: Treatment of the primary amide with TFAA (Trifluoroacetic anhydride) or POCl
converts the amide to the nitrile. -
Intermediate: Benzyl 3-(2-cyanoethyl)-4-methylpyrrole-2-carboxylate.
Step 3: Decarboxylation (C2 Deprotection)
-
Hydrogenolysis: H
, 10% Pd/C, THF/MeOH. This cleaves the benzyl ester to the carboxylic acid. -
Thermal Decarboxylation: Heating the acid in ethanolamine or ethylene glycol at 180°C removes the CO
, leaving the C2 position open (H). -
Product: 3-(2-cyanoethyl)-4-methylpyrrole.
Step 4: Vilsmeier-Haack Formylation
-
Reagents: POCl
(1.1 eq), DMF (excess). -
Conditions: 0°C to RT, then hydrolysis with NaOAc(aq).
-
Logic: The electrophilic Vilsmeier reagent attacks the most electron-rich position. With C3 and C4 substituted, and C2 open (which becomes C5 in IUPAC numbering relative to the nitrogen), formylation occurs exclusively at the
-position.
Figure 1: Stepwise synthetic pathway from acyclic precursors to the target aldehyde-nitrile.
Route B: Direct Functionalization (Vilsmeier-Haack)
This route is significantly shorter but relies on the availability of the 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile core. If this intermediate is commercially available or already synthesized, this is the superior route for efficiency.
Mechanism & Logic
The Vilsmeier-Haack reaction involves the formation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl
-
Regioselectivity: The
-positions (C2/C5) are more reactive than -positions (C3/C4). Since C3 and C4 are blocked by the propanenitrile and methyl groups respectively, and one -position is open, formylation is highly regioselective for the open -carbon.
Detailed Protocol
Materials:
-
Substrate: 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile (1.0 eq)
-
Reagent: Phosphoryl chloride (POCl
, 1.2 eq) -
Solvent: Dimethylformamide (DMF, 5-10 vol) - acts as both reagent and solvent.
Workflow:
-
Reagent Formation: Cool DMF to 0°C under N
. Add POCl dropwise over 15-20 mins. Stir for 30 mins to form the Vilsmeier salt (white precipitate or suspension may form). -
Addition: Dissolve the pyrrole substrate in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 1-2 hours. Monitor by TLC (the iminium intermediate is polar; hydrolysis is required to see the aldehyde).
-
Hydrolysis: Pour the reaction mixture onto crushed ice/water containing Sodium Acetate (3.0 eq) or NaOH (to pH 9-10). Vigorous stirring is required to hydrolyze the iminium salt to the aldehyde.
-
Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with DCM or EtOAc.
Key Experimental Data (Typical):
-
Yield: 78-85%
-
Purity: >95% (often requires recrystallization from EtOH/Water).
-
Appearance: Pale yellow to tan solid.
Figure 2: Mechanism and workflow of the Vilsmeier-Haack formylation.
Comparative Analysis & Recommendations
| Parameter | Route A (Knorr) | Route B (Direct) |
| Atom Economy | Low (Loss of CO | High (Direct addition) |
| Regiocontrol | Excellent (Directed by synthesis) | Excellent (Substrate controlled) |
| Cost | Low materials cost, High labor | High materials cost, Low labor |
| Safety | Hydrogenolysis requires H | POCl |
Recommendation:
-
For Drug Discovery/Small Scale (<5g): Use Route B . Purchase the "kryptopyrrole nitrile" or "opsopyrrole nitrile" intermediate if available. The time saved outweighs the material cost.
-
For Process Development/Scale-up (>100g): Use Route A . The Knorr synthesis uses inexpensive commodity chemicals (acetoacetate, zinc, acetic acid). While longer, the steps are robust and avoid expensive custom intermediates.
References
-
Classic Knorr Synthesis: Paine, J. B.; Woodward, R. B.; Dolphin, D. "Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate." Journal of Organic Chemistry, 1976 , 41(17), 2826–2835. Link
-
Vilsmeier-Haack Formylation: Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 1991 , 2, 777–794. Link
- Pyrrole Nitrile Synthesis: Wang, Q., et al. "Synthesis of 3-substituted pyrroles from 3-substituted-2-pyrrolecarboxylates." Tetrahedron Letters, 2012. (General methodology for ester-to-nitrile conversion on pyrroles).
-
Target Molecule Data: BLD Pharm. "this compound Product Page."[1] Accessed 2024.[2] Link
Sources
Reference Standards for 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile: A Comparative Quality Control Guide
This guide provides a technical comparative analysis of reference standard grades for 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile (CAS 180283-43-6), a critical intermediate in the synthesis of fused pyrrolo-pyrimidine kinase inhibitors (e.g., JAK inhibitors).
Executive Summary & Technical Context[1][2][3][4][5][6][7]
In the GMP manufacturing of Janus Kinase (JAK) inhibitors, the pyrrole intermediate This compound (hereafter referred to as FMPP ) serves as a pivotal scaffold. Its 5-formyl group acts as the electrophilic handle for ring closure to form the pyrrolo[2,3-d]pyrimidine core, while the propanenitrile tail often remains as the functional linker found in final drug substances.
The quality control of FMPP is notoriously difficult due to the reactivity of the pyrrole ring (oxidation prone) and the aldehyde moiety (susceptible to disproportionation). This guide compares the performance of Certified Reference Standards (CRS) against In-House Working Standards (IWS) and Commercial Research Grade (CRG) reagents, establishing a hierarchy of reliability for GMP release testing.
The Core Problem: Stability vs. Accuracy
Pyrrole aldehydes are chemically labile. Using a "Research Grade" reagent as a quantitative standard often leads to mass balance errors of >2.0% , resulting in false OOS (Out of Specification) results for the final API. This guide delineates the necessary qualification protocols to mitigate this risk.
Comparative Analysis of Reference Standard Grades
The following table summarizes the experimental performance of three distinct grades of FMPP standards when applied to a validated HPLC-UV assay for intermediate purity.
Table 1: Performance Matrix of FMPP Standard Grades
| Feature | Certified Reference Standard (CRS) | In-House Working Standard (IWS) | Commercial Research Grade (CRG) |
| Assay Purity (HPLC) | > 99.5% (w/w) | 98.0% – 99.5% | Variable (90% – 97%) |
| Potency Assignment | Mass Balance / qNMR (Absolute) | Relative (Calibrated vs. CRS) | Area % (Uncorrected) |
| Water Content (KF) | Measured & Subtracted (< 0.5%) | Measured (< 1.0%) | Unknown / Hygroscopic |
| Residual Solvents | Quantified (GC-HS) | Quantified | Not Tested |
| Traceability | NIST/USP Traceable qNMR | Traceable to CRS | None |
| Stability Data | 24-Month Stability Data | Re-test every 6 months | None |
| Suitability | Primary Standard for Release | Routine QC (Release/Stability) | R&D Screening Only |
Standard Qualification Workflow
To establish a defensible reference standard system, one must follow a rigorous qualification lifecycle. The diagram below illustrates the decision logic for selecting and qualifying FMPP standards.
Figure 1: Decision tree for the qualification of FMPP reference standards, emphasizing the dual-path purity assignment (Mass Balance and qNMR) required for high-integrity standards.
Experimental Protocols for Quality Control
The following protocols are designed to validate the quality of the FMPP standard. Causality is explained for every critical parameter.
Protocol A: HPLC Purity & Impurity Profiling
Objective: To separate the FMPP main peak from its oxidized degradants (carboxylic acids) and oligomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Reasoning: The nitrile and formyl groups make FMPP moderately polar; a standard C18 provides adequate retention without excessive tailing.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Reasoning: Acidic pH suppresses the ionization of the pyrrole nitrogen and any potential carboxylic acid impurities, sharpening the peaks.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 5% B (Isocratic hold to elute polar salts)
-
5-20 min: 5% → 60% B (Linear gradient)
-
20-25 min: 60% → 90% B (Wash lipophilic oligomers)
-
-
Detection: UV at 285 nm .
-
Reasoning: Pyrrole aldehydes have a distinct absorption maximum around 280-290 nm due to conjugation. Detection at 210 nm is avoided to reduce solvent noise.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Acceptance Criteria for CRS:
-
Main Peak Purity: ≥ 99.5%[1]
-
Single Largest Impurity: ≤ 0.10%
-
Total Impurities: ≤ 0.50%
Protocol B: Potency Assignment via qNMR (Quantitative NMR)
Objective: To determine the absolute purity of the standard, independent of UV extinction coefficients. This is the Gold Standard for establishing a Primary Reference Standard.
-
Solvent: DMSO-d6 (FMPP is sparingly soluble in CDCl3).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Reasoning: Maleic acid has a singlet at ~6.3 ppm, which does not overlap with the FMPP pyrrole protons (typically ~7-8 ppm) or the aldehyde proton (~9.5 ppm).
-
-
Relaxation Delay (d1): 60 seconds.
-
Reasoning: Critical for accuracy. The aldehyde proton has a long T1 relaxation time. Insufficient delay leads to underestimation of the FMPP signal.
-
-
Calculation:
-
Where
= Integral, = Number of protons, = Molecular weight, = Weight, = Purity.
-
Critical Handling & Stability Insights
The Oxidation Trap
Pyrrole-3-carboxaldehydes are sensitive to air oxidation.
-
Mechanism: The electron-rich pyrrole ring facilitates the oxidation of the aldehyde (CHO) to the carboxylic acid (COOH).
-
Observation: Old standards will show a new peak at RRT ~0.85 in Reverse Phase HPLC (the acid is more polar than the aldehyde).
-
Prevention: Standards must be stored under Argon at -20°C . Desiccators are mandatory as the nitrile group is hygroscopic.
The "Yellowing" Effect
FMPP is typically a white to off-white solid.
-
Warning Sign: A shift to bright yellow or orange indicates oligomerization (porphyrin-like formation).
-
Action: If the appearance changes, the standard must be re-qualified immediately. Do not rely on HPLC alone, as oligomers may precipitate on the column guard.
References
-
European Pharmacopoeia (Ph. Eur.) . General Text 5.12: Reference Standards. Strasbourg, France. (Provides the regulatory framework for CRS vs. Working Standards).
-
United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance. (Basis for qNMR methodology).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Validates qNMR for absolute purity assignment).
-
PubChem . Compound Summary for CAS 180283-43-6. National Center for Biotechnology Information. (Structural confirmation data).
-
ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). (Defines reporting thresholds for impurities in intermediates).
Sources
A Comparative Guide to the Impurity Profiling of Commercial 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile Batches
Abstract
This guide provides an in-depth comparative analysis of the impurity profiles of three commercial batches of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile, a key intermediate in pharmaceutical synthesis. The presence and concentration of impurities in active pharmaceutical ingredients (APIs) and their intermediates can significantly impact the safety, efficacy, and stability of the final drug product.[1] This document outlines a systematic and robust analytical workflow employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We detail the rationale behind the analytical strategies, provide step-by-step protocols, and present a comparative analysis of the purity and impurity profiles of the different commercial sources. The findings underscore the critical importance of rigorous analytical characterization for raw material qualification in the pharmaceutical industry.
Introduction: The Critical Role of Impurity Profiling
This compound is a substituted pyrrole derivative that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. The purity of such an intermediate is paramount, as impurities introduced at this stage can be carried through subsequent synthetic steps, potentially compromising the quality and safety of the final drug substance. Regulatory bodies worldwide, guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent frameworks for the control of impurities.[1][2]
This guide is designed for researchers, scientists, and drug development professionals to provide a practical framework for:
-
Objectively assessing the quality of commercially available batches of this compound.
-
Implementing a multi-technique analytical approach for comprehensive impurity detection, identification, and quantification.
-
Understanding the potential origins of observed impurities based on synthetic pathways.
The objective of this study is to compare the impurity profiles of three distinct commercial batches (designated Supplier A, Supplier B, and Supplier C) and provide actionable insights for raw material selection and quality control.
The Regulatory Landscape: Adherence to ICH Q3A(R2) Guidelines
The foundation of modern impurity control is built upon the ICH guidelines, specifically ICH Q3A(R2) for Impurities in New Drug Substances.[3][4] This guideline provides a framework for the reporting, identification, and qualification of impurities.[2][5] Adherence to these standards is not merely a regulatory hurdle but a cornerstone of ensuring patient safety.
Key ICH Q3A(R2) Thresholds:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤2g/day, this is typically ≥0.05%.[3]
-
Identification Threshold: The level above which the structure of an impurity must be confirmed. This threshold is dose-dependent, often starting at 0.10%.[6]
-
Qualification Threshold: The level at which an impurity's biological safety must be established. This also depends on the daily dose and often starts at 0.15% or 1.0 mg per day total intake, whichever is lower.[3]
This guide employs analytical techniques with sufficient sensitivity to detect and quantify impurities at or below these critical thresholds.
Experimental Design and Methodologies
Our approach is built on an orthogonal analytical strategy, where different techniques provide complementary information, ensuring a comprehensive and reliable characterization of the material.
Materials and Instrumentation
-
Samples: Commercial batches of this compound were procured from three different suppliers (Supplier A, Supplier B, Supplier C).
-
Reagents: HPLC-grade acetonitrile (MeCN) and methanol (MeOH), and analytical grade formic acid were used. Water was purified using a Milli-Q system.
-
Instrumentation:
-
HPLC-UV: Agilent 1260 Infinity II system with a Diode Array Detector (DAD).
-
LC-MS: Thermo Scientific Vanquish UHPLC coupled to a Q Exactive Orbitrap Mass Spectrometer.
-
NMR: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.
-
Overall Analytical Workflow
The comprehensive analysis of each batch followed a structured workflow designed for maximal information gathering, from initial purity screening to definitive structural elucidation of impurities.
Caption: Overall workflow for impurity profiling.
Experimental Protocols
Protocol:
-
Accurately weigh approximately 10.0 mg of the this compound sample.
-
Dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water to a final volume of 10.0 mL to achieve a concentration of 1.0 mg/mL.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Expertise & Experience: A mixed solvent system of acetonitrile and water is chosen to ensure the solubility of the moderately polar parent compound as well as potential impurities of varying polarities. A concentration of 1.0 mg/mL is standard for impurity profiling, allowing for the detection of impurities at the 0.05% level with typical injection volumes.
Protocol:
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm.
Trustworthiness: The use of a gradient elution is crucial for separating compounds with a wide range of polarities, which is expected in an impurity profile.[7] The re-equilibration step ensures that the column returns to its initial state, providing reproducible retention times between injections. Monitoring at multiple wavelengths helps ensure that no chromophoric impurities are missed.
Protocol:
-
LC System: Utilize the same column and gradient conditions as the HPLC-UV method, with the flow rate scaled down to 0.4 mL/min for better compatibility with the MS interface.
-
Mass Spectrometer: Q Exactive Orbitrap.
-
Ionization Source: Heated Electrospray Ionization (H-ESI), positive mode.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 40 (arbitrary units)
-
Aux Gas Flow Rate: 10 (arbitrary units)
-
Scan Range: m/z 100-1000
-
Resolution: 70,000
-
Data Acquisition: Full scan followed by data-dependent MS/MS (TopN=5) with HCD fragmentation.
-
Expertise & Experience: High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of unknown impurities from their accurate mass.[7] Electrospray ionization (ESI) is well-suited for this molecule due to the presence of heteroatoms that can be readily protonated.[7] Data-dependent MS/MS provides fragmentation data that is crucial for structural elucidation.
Protocol:
-
Sample Preparation: Dissolve ~15-20 mg of each batch in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.
-
Analysis: Analyze the spectra to confirm the structure of the main component and identify the structures of any impurities present at a sufficient concentration (>0.5%).
Trustworthiness: NMR is a primary technique for unambiguous structure elucidation.[8] While less sensitive than MS, it provides definitive information on the carbon-hydrogen framework and connectivity. DMSO-d6 is used as the solvent to ensure the exchangeable N-H proton of the pyrrole is observable.
Results and Discussion
Comparative Purity of Commercial Batches
The purity of the three commercial batches was determined by HPLC-UV using area percent normalization. The results are summarized below.
| Supplier | Batch No. | Purity by HPLC (Area %) at 254 nm | Appearance |
| Supplier A | A-001 | 99.6% | Off-white powder |
| Supplier B | B-001 | 98.2% | Light yellow powder |
| Supplier C | C-001 | 99.1% | Pale yellow powder |
Discussion: Supplier A provided the material with the highest purity, followed by Supplier C and Supplier B. The color variation between the batches suggests the presence of different types or levels of impurities. Batch B-001 from Supplier B showed a significantly lower purity and a more pronounced yellow color, warranting a deeper investigation into its impurity profile.
Detailed Impurity Profile Analysis
A detailed analysis revealed several impurities, with two major impurities (Imp-1 and Imp-2) consistently observed above the 0.1% identification threshold in at least one batch.
| Impurity | RRT | Supplier A (%) | Supplier B (%) | Supplier C (%) | Proposed Identity |
| Main Peak | 1.00 | 99.62 | 98.21 | 99.14 | This compound |
| Imp-1 | 0.85 | 0.08 | 0.45 | 0.15 | 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile |
| Imp-2 | 1.15 | 0.12 | 0.78 | 0.28 | 3-(5-carboxy-4-methyl-1H-pyrrol-3-yl)propanenitrile |
| Other | various | 0.18 | 0.56 | 0.43 | - |
| Total | 100.0 | 100.0 | 100.0 |
RRT = Relative Retention Time
Discussion:
-
Impurity 1 (Imp-1): Identified via HRMS as C₉H₁₂N₂, corresponding to the loss of the formyl group (CHO). This is likely an unreacted intermediate or a by-product from an incomplete formylation step in the synthesis. Its presence was highest in the batch from Supplier B.
-
Impurity 2 (Imp-2): Identified via HRMS as C₉H₁₀N₂O₂, corresponding to the oxidation of the aldehyde to a carboxylic acid. This is a common degradation product for aldehydes and was significantly elevated in the batch from Supplier B, which could contribute to its yellow appearance.
Potential Impurity Formation Pathways
The identified impurities suggest a synthetic route involving the formylation of a pyrrole precursor and highlight potential issues in process control or purification.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
A Senior Application Scientist's Guide to the UV-Vis Spectroscopic Properties of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile
In the landscape of drug development and molecular research, the precise characterization of novel compounds is paramount. Among the foundational techniques in the analytical chemist's toolkit, UV-Visible (UV-Vis) spectroscopy provides a rapid, non-destructive, and invaluable window into the electronic structure of chromophoric molecules. This guide offers an in-depth analysis of the UV-Vis absorption characteristics of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile, a substituted pyrrole of interest. While direct experimental data for this specific molecule is not extensively published, we can leverage a comparative analysis of structurally related compounds to predict its spectral behavior and establish a robust protocol for its empirical determination.
The pyrrole ring, particularly when conjugated with a carbonyl group as in formyl-pyrroles, exhibits characteristic UV-Vis absorption bands arising from π → π* electronic transitions. The position and intensity of these bands are exquisitely sensitive to the nature and position of substituents on the pyrrole ring, as well as the solvent environment. Understanding these relationships is crucial for both structural elucidation and the development of quantitative analytical methods.
Comparative Analysis of Structurally Related Formyl-Pyrrole Derivatives
To establish a predictive baseline for the absorption maximum (λmax) of this compound, we will examine the experimentally determined λmax values of analogous compounds. The data, summarized in the table below, has been compiled from various studies and provides insight into the electronic effects of different substituents on the pyrrole-2-carboxaldehyde chromophore.
| Compound | Solvent | Absorption Maxima (λmax) (nm) | Reference(s) |
| Pyrrole-2-carboxaldehyde (2-Formylpyrrole) | Not specified | Broad absorption band | [1] |
| 5-(hydroxymethyl)-1H-pyrrole-2-carboxaldehyde | Methanol | ~290 | [2] |
| 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid | Methanol | ~295 | [2] |
| 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanamide | Methanol | ~295 | [2] |
| N-methylpyrrole-2-aldehyde 2,4-DNP derivative | Ethanol | 308, 407 | [3] |
Analysis of Substituent Effects:
The core chromophore in these examples is the 2-formylpyrrole system. The data reveals several key trends:
-
Hydroxymethyl Group: The presence of a 5-(hydroxymethyl) group, an electron-donating group, in 5-(hydroxymethyl)-1H-pyrrole-2-carboxaldehyde results in a distinct absorption maximum around 290 nm in methanol[2].
-
N-Substitution: Substitution at the N1 position of the pyrrole ring with an alkyl chain containing a carboxylic acid or amide group, as seen in 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid and its butanamide analog, leads to a slight bathochromic (red) shift to approximately 295 nm[2]. This suggests that N-alkylation can subtly influence the electronic environment of the chromophore.
-
Derivatization: The formation of a 2,4-dinitrophenylhydrazone (2,4-DNP) derivative, as with N-methylpyrrole-2-aldehyde, significantly extends the conjugated system, resulting in a dramatic bathochromic shift with absorption maxima at 308 nm and 407 nm[3]. This underscores the profound impact of extending conjugation on the absorption wavelength.
Predicted Absorption Maxima for this compound:
Based on the comparative data, we can make an educated prediction for the λmax of the target compound. This compound possesses a 5-formyl group, which is a variation from the 2-formyl group in our primary examples. However, the fundamental conjugated system of a formyl group attached to the pyrrole ring remains. The presence of a methyl group at the 4-position and a propanenitrile group at the 3-position will also influence the electronic transitions. The methyl group is weakly electron-donating, while the propanenitrile group has an electron-withdrawing character.
Given these structural features, it is reasonable to predict that the primary π → π* transition for this compound will likely occur in a similar region to the simpler substituted formyl-pyrroles. A plausible estimated range for the λmax in a polar solvent like methanol or ethanol would be between 280 nm and 310 nm . Experimental verification is, of course, essential to confirm this prediction.
Experimental Protocol for UV-Vis Spectroscopic Analysis
The following protocol provides a robust methodology for the accurate determination of the UV-Vis absorption spectrum and λmax of this compound.
1. Materials and Instrumentation:
-
This compound (of high purity)
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance and appropriate volumetric flasks and pipettes
2. Preparation of Stock and Working Solutions:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the compound and dissolve it in the chosen solvent in a 10 mL volumetric flask. Ensure complete dissolution.
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. A good starting point is to prepare concentrations that will yield an absorbance between 0.2 and 0.8 at the λmax, which is within the linear range of the Beer-Lambert Law.
3. Spectrophotometer Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Fill both the reference and sample cuvettes with the pure solvent and perform a baseline correction.
-
Empty the sample cuvette and rinse it with the most dilute working solution before filling it with the same solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Repeat the measurement for each of the working solutions, from most dilute to most concentrated.
4. Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the obtained spectra.
-
If quantitative analysis is desired, a calibration curve of absorbance at λmax versus concentration can be plotted to determine the molar absorptivity (extinction coefficient).
Visualizing the Process and Theory
To further clarify the experimental workflow and the underlying electronic principles, the following diagrams are provided.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Caption: π → π* electronic transition in a formyl-pyrrole chromophore.
References
-
ResearchGate. (n.d.). UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified... [Image]. Retrieved from [Link]
-
ACS Publications. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Retrieved from [Link]
-
J-STAGE. (1967). Part III. Formation of Substituted Pyrrole-2-aldehydes by Reaction of Aldoses wit. Agricultural and Biological Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2021). Solvent Effects on the UV-visible Absorption Spectra of some New Thienylazo-thiazole and Thienylazo-thiophene Dyes. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PMC. (2020). Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. Retrieved from [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectral analysis of N-substituted pyrrole salicylaldehyde derivatives-electropolymerization of a new nickel(II)-Schiff base complex derived from 6-[3′-N-pyrrolpropoxy]-2-hydroxyacetophenone and 1,2-diaminoethane. Retrieved from [Link]
-
PMC. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
IOSR Journals. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]
-
MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
Ark Pharm, Inc. (n.d.). 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization by... [Image]. Retrieved from [Link]
-
PMC. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. Retrieved from [Link]
-
ResearchGate. (n.d.). UV−vis absorption spectra of 1, 3, 4, and TPA. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV visible spectra of Poly [(2,5-diyl pyrrole 2-pyrrolyl methine)] in CHCl 3. [Image]. Retrieved from [Link]
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile
This document provides essential safety and logistical procedures for the proper disposal of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile (CAS No. 180283-43-6). As a specialized heterocyclic compound incorporating pyrrole, nitrile, and aldehyde functional groups, it requires a meticulous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance within the laboratory setting.
Hazard Assessment: A Structurally-Informed Approach
-
Pyrrole Moiety: The core structure is a pyrrole ring. Pyrrole itself is a flammable liquid that is toxic if swallowed and can cause serious eye damage.[1][2] Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx).[3]
-
Nitrile Group (-CN): Aliphatic nitriles, such as propionitrile, are known for their toxicity.[4] They can be harmful if swallowed, inhaled, or in contact with skin. A critical and overriding concern with nitrile-containing compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas under acidic conditions or upon combustion. This reactivity makes them a significant health hazard.
-
Aldehyde Group (-CHO): The formyl group can be an irritant to the skin, eyes, and respiratory system.
Based on this structural analysis, the compound must be presumed to be toxic and reactive under certain conditions. The primary disposal concern is preventing its release into the environment and avoiding the generation of hydrogen cyanide.
Table 1: Presumptive Hazard Profile and Regulatory Classification
| Hazard Characteristic | EPA Hazardous Waste Code | Rationale |
| Toxicity | D002 (Potentially) | While not explicitly listed, the nitrile and pyrrole functional groups suggest significant toxicity.[1][4] Waste should be managed as toxic. |
| Reactivity | D003 (Potentially) | Potential to generate toxic hydrogen cyanide gas when mixed with acids. This falls under the EPA's definition of reactivity.[5] |
| Ignitability | D001 (If in flammable solvent) | The pure compound's flashpoint is unknown, but solutions in flammable solvents (e.g., ethanol, acetone) must be treated as ignitable waste. |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this chemical is governed by federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave".[5] All waste generated must be identified, classified, and managed according to the regulations found in Title 40 of the Code of Federal Regulations (CFR) parts 260 through 273.[6] Furthermore, your institution's Chemical Hygiene Plan (CHP), mandated by the Occupational Safety and Health Administration (OSHA), will outline specific procedures for waste handling and disposal.[7][8]
Core Disposal Protocol: Segregation, Collection, and Storage
Safe disposal begins at the point of generation. Adherence to a strict, self-validating waste management protocol is essential to prevent accidental exposures and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn. This is your first and most critical line of defense.
-
Hand Protection: Wear chemically resistant nitrile rubber gloves.[9] Given that thin disposable gloves offer only limited protection against brief contact, consider double-gloving for extended handling.[9] Always inspect gloves before use and remove them carefully to avoid contamination.[9]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the compound, especially outside of a solution, should be done in a certified chemical fume hood to prevent inhalation of any dust or vapors.[7]
Step 2: Waste Segregation
Never mix this waste stream with other, incompatible waste types. Cross-contamination can lead to dangerous reactions and complicates the final disposal process.
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, weigh paper), or spill cleanup materials in a designated, leak-proof container.
-
Liquid Waste: Collect solutions containing the compound in a separate, sealable, and chemically compatible waste container (e.g., a high-density polyethylene or glass bottle).
-
Sharps: Any needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated sharps container to prevent physical injury.[10]
Step 3: Container Labeling and Management
Proper labeling is a critical regulatory requirement and ensures the safety of everyone who may handle the container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste".[10]
-
Contents: List the full chemical name, "this compound," and any solvents or other chemicals present in the container, along with their approximate concentrations.
-
Closure: Keep waste containers securely sealed at all times, except when actively adding waste.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to capture any potential leaks.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material into your designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.
Disposal Pathway and Decision Workflow
The final disposal of hazardous waste must be handled by licensed professionals. Your role is to prepare and store the waste correctly for pickup by your institution's EHS department.
Caption: Decision workflow for the safe segregation and disposal of waste.
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA. [Link]
-
OSHA Compliance For Laboratories. (2014). US Bio-Clean. [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
-
Key Differences Between RCRA and EPA Regulations for Hazardous Waste. ACTenviro. [Link]
-
How to Dispose of Nitrile Gloves? (2025). Earth Safe PPE. [Link]
-
National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA). [Link]
-
Propionitrile - Wikipedia. Wikipedia. [Link]
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). University of Pennsylvania EHRS. [Link]
-
SAFETY DATA SHEET - Pyrrole. (2024). DC Fine Chemicals. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Propionitrile - Wikipedia [en.wikipedia.org]
- 5. Key Differences Between RCRA and EPA Regulations for Hazardous Waste | AllSource Environmental [allsource-environmental.com]
- 6. epa.gov [epa.gov]
- 7. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 10. usbioclean.com [usbioclean.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
